5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is carried out in an aqueous medium and yields optically pure amino keto ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives.
Scientific Research Applications
5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis and contains similar functional groups.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Evaluated for anti-tubercular activity.
Uniqueness
5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features and potential applications. Its pyridinone core and functional groups provide versatility in chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(propan-2-yloxymethyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)14-6-12-5-9(11)8(3)4-10(12)13/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
XFJIYWVNKVAWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)COC(C)C |
Origin of Product |
United States |
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